molecular formula C13H9Cl2N3O5S B12992942 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride

2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride

Cat. No.: B12992942
M. Wt: 390.2 g/mol
InChI Key: HSVJQQMKWXITCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride is a complex organic compound that features a combination of chloro, nitrophenyl, ureido, and benzenesulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The presence of the nitrophenyl and sulfonyl chloride groups enhances its reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets .

Properties

Molecular Formula

C13H9Cl2N3O5S

Molecular Weight

390.2 g/mol

IUPAC Name

2-chloro-4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride

InChI

InChI=1S/C13H9Cl2N3O5S/c14-11-7-9(3-6-12(11)24(15,22)23)17-13(19)16-8-1-4-10(5-2-8)18(20)21/h1-7H,(H2,16,17,19)

InChI Key

HSVJQQMKWXITCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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